Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate

GABA transporter inhibition regiochemical selectivity neuropharmacology building blocks

Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate (CAS 2059938-00-8) is a functionalized 2,3,4,5-tetrahydropyridine (Δ¹-piperideine) derivative bearing a 6-methoxy substituent as a lactim ether and a methyl ester at the 3-position. This heterocyclic building block (molecular formula C₈H₁₃NO₃, MW 171.19 g/mol, liquid at ambient temperature) is supplied at ≥95% purity through the Enamine catalog and distributed by Sigma-Aldrich, positioning it as a stock-room-accessible intermediate for medicinal chemistry and fragment-based discovery programs.

Molecular Formula C8H13NO3
Molecular Weight 171.196
CAS No. 2059938-00-8
Cat. No. B2538353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate
CAS2059938-00-8
Molecular FormulaC8H13NO3
Molecular Weight171.196
Structural Identifiers
SMILESCOC1=NCC(CC1)C(=O)OC
InChIInChI=1S/C8H13NO3/c1-11-7-4-3-6(5-9-7)8(10)12-2/h6H,3-5H2,1-2H3
InChIKeyYNSXSSJFFFJWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-Methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate (CAS 2059938-00-8): Compound-Class Identifier and Procurement-Ready Profile


Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate (CAS 2059938-00-8) is a functionalized 2,3,4,5-tetrahydropyridine (Δ¹-piperideine) derivative bearing a 6-methoxy substituent as a lactim ether and a methyl ester at the 3-position . This heterocyclic building block (molecular formula C₈H₁₃NO₃, MW 171.19 g/mol, liquid at ambient temperature) is supplied at ≥95% purity through the Enamine catalog and distributed by Sigma-Aldrich, positioning it as a stock-room-accessible intermediate for medicinal chemistry and fragment-based discovery programs . Unlike the more extensively studied 1,2,5,6-tetrahydropyridine isomers (e.g., arecoline, guvacine), the 2,3,4,5 isomer places the imine double bond between positions 1 and 6, creating a lactim ether motif that imparts distinct reactivity and biological recognition properties [1].

Why Generic Tetrahydropyridine Building Blocks Cannot Substitute Methyl 6-Methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate in Regiochemically Sensitive Programs


Tetrahydropyridine-3-carboxylate esters are not a single interchangeable compound class. The position of the carboxylate ester (3- vs 4-), the location of the ring double bond (2,3,4,5- vs 1,2,5,6- vs 1,2,3,6-), and the nature of the C6 substituent each independently dictate the scaffold's pharmacological target profile—GABA uptake inhibition versus GABA receptor agonism versus muscarinic receptor modulation [1][2]. Substituting the 3-carboxylate with the 4-carboxylate regioisomer (CAS 1446412-17-4) fundamentally changes the biological readout from a GABA-transporter-interacting scaffold to a GABA-receptor-agonist scaffold [3]. Similarly, replacing the 6-methoxy lactim ether with hydrogen (guvacine scaffold, CAS 6197-39-3) alters both chemical stability and metabolic susceptibility. The quantitative evidence below establishes why Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate cannot be replaced by its closest commercially available analogs without risking loss of target-engagement specificity.

Quantitative Differentiation Evidence: Methyl 6-Methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate Versus Closest Analogs


Regiochemical Target Engagement: 3-Carboxylate Confers GABA-Transporter Inhibition; 4-Carboxylate Isomer (CAS 1446412-17-4) Switches to GABA_A Receptor Agonism

The 3-carboxylate position on the tetrahydropyridine ring is a critical pharmacophoric element for GABA uptake inhibition, while the 4-carboxylate regioisomer (Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate, CAS 1446412-17-4) directs activity toward GABA_A receptor agonism. Guvacine (3-carboxylate, 1,2,5,6-isomer) competitively inhibits GABA uptake in rat hippocampal slices with an IC₅₀ of 10 μM (Ki = 14 μM) . In contrast, isoguvacine (4-carboxylate isomer) acts as a GABA_A receptor agonist with an EC₅₀ of approximately 62 μM, showing no GABA uptake inhibition at concentrations up to 100 μM [1][2]. This functional dichotomy between 3- and 4-carboxylate regioisomers is a well-established SAR principle across tetrahydropyridine GABAergic ligands.

GABA transporter inhibition regiochemical selectivity neuropharmacology building blocks

Imine Double-Bond Isomerism: 2,3,4,5-Tetrahydropyridine Scaffold Distinct from 1,2,5,6-Tetrahydropyridine in Both Reactivity and Biological Recognition

The 2,3,4,5-tetrahydropyridine isomer (Δ¹-piperideine) places the endocyclic imine double bond between C1 and C6, forming a lactim ether when substituted with a 6-methoxy group. This is structurally distinct from the 1,2,5,6-tetrahydropyridine isomer (Δ³-piperideine) found in guvacine and arecoline, where the double bond resides between C3 and C4 [1]. The 2,3,4,5 isomer is chiral at C3 (the carbon bearing the carboxylate), and the imine functional group provides a handle for diastereoselective transformations including Ugi-type three-component reactions, which proceed with high diastereoselectivity on Δ¹-piperideine substrates [2]. In the Zheng et al. M5 antagonist series built on the 1,2,5,6-scaffold, the 6-acetyl-2,3,4,5-tetrahydropyridine natural product represents a distinct isomer class with different conformational constraints and biological profiles [3].

double-bond isomerism lactim ether reactivity chiral building block

6-Methoxy Lactim Ether Differentiates from N-Methyl Arecoline Scaffold: Absence of Muscarinic Agonist Liability in the Target Compound

Arecoline (methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, CAS 63-75-2) is a potent muscarinic acetylcholine receptor agonist with EC₅₀ values of 7 nM (M1), 95 nM (M2), 11 nM (M3), 410 nM (M4), and 69 nM (M5) . This broad muscarinic activity arises from the N-methyl substituent, which is absent in Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate. The target compound's N-H imine structure (lactim ether form) presents a structurally distinct pharmacophore that lacks the N-methyl group essential for muscarinic receptor activation. The Ramachandran et al. (2005) synthesis of chiral C6-substituted tetrahydropyridine-3-carboxylates (N-unsubstituted) yielded compounds with GABA uptake inhibition properties at low concentrations, with no reported muscarinic cross-reactivity [1].

muscarinic selectivity N-methyl avoidance GABA-muscarinic selectivity

Commercial Purity Benchmarks and Supply-Chain Reproducibility: Enamine-Sourced Compound Offers Multi-Vendor Verification

Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate is supplied by Enamine (catalog EN300-301509) with a purity specification of 95% as listed on Sigma-Aldrich's distribution platform . MolCore independently offers the same compound at NLT 97% purity under ISO-certified quality systems . The regioisomeric comparator Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate (CAS 1446412-17-4) is also available at 95% purity through similar channels , meaning purity alone does not differentiate this compound. However, the availability of orthogonal supply sources (Sigma-Aldrich/Enamine, MolCore, Biozol, CymitQuimica) reduces single-vendor dependency risk and enables competitive procurement. The compound is a liquid at ambient temperature (shipping temperature: normal; storage: 4°C), which may simplify handling versus solid analogs requiring dissolution prior to use in high-throughput screening workflows .

compound procurement purity specification building block supply chain

High-Value Application Scenarios for Methyl 6-Methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate (CAS 2059938-00-8)


GABA Uptake Inhibitor Lead Generation: Scaffold with 3-Carboxylate Pharmacophore and Avoidance of Muscarinic Cross-Target Activity

In programs targeting GABA transporter (GAT) inhibition for neurological indications, the 3-carboxylate position is a validated pharmacophore element, as demonstrated by guvacine (IC₅₀ = 10 μM) [1]. This compound provides the same 3-carboxylate placement on a 2,3,4,5-tetrahydropyridine scaffold with a 6-methoxy lactim ether that eliminates the N-methyl muscarinic-agonist liability present in arecoline (M1–M5 EC₅₀ 7–410 nM) [2]. It serves as a regioisomerically defined starting material for C5–C6 disubstituted tetrahydropyridine-3-carboxylates accessible via the Ramachandran allylboration/RCM methodology (68–90% ee) .

Diastereoselective Synthesis of Pipecolic Acid Derivatives via Δ¹-Piperideine Ugi-Type Multicomponent Reactions

The 2,3,4,5-tetrahydropyridine (Δ¹-piperideine) core is a privileged substrate for diastereoselective Ugi three-component reactions with isocyanides and carboxylic acids, yielding pipecolic amides in high diastereomeric excess [1]. The 6-methoxy substituent enhances the electron density of the imine, potentially modulating reaction rates and selectivity profiles. This compound can serve as a direct substrate for such transformations, providing access to substituted piperidine-3-carboxylate libraries with defined stereochemistry at C3 [1].

Non-Muscarinic Chiral Building Block for Fragment-Based Drug Discovery Libraries

Fragment-based screening libraries require structurally diverse, rule-of-three-compliant building blocks. With MW 171.19, clogP estimated at ~1.2 (Crippen method), and 3 rotatable bonds, this compound fits within fragment-like physicochemical space [1][2]. Critically, its N-unsubstituted, non-arecoline structure avoids the pan-muscarinic activity that complicates hit triage for arecoline-derived fragments. The inherent chirality at C3 and the reactive imine function enable straightforward diversification into larger lead-like molecules [2].

Regioisomer-Controlled SAR Studies: 3-Carboxylate vs. 4-Carboxylate Head-to-Head Comparison in GABAergic Target Panels

Direct comparison of this compound (3-carboxylate, CAS 2059938-00-8) with its 4-carboxylate counterpart (CAS 1446412-17-4) enables systematic exploration of carboxylate-position SAR within the same 6-methoxy-2,3,4,5-tetrahydropyridine framework [1]. Such paired testing can distinguish GABA uptake inhibition (3-CO₂Me expected) from GABA receptor agonism (4-CO₂Me expected), with isoguvacine's EC₅₀ of ~62 μM serving as a quantitative benchmark for the 4-carboxylate phenotype [2]. This matched-pair experimental design is essential for building predictive SAR models in neuropharmacology.

Quote Request

Request a Quote for Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.